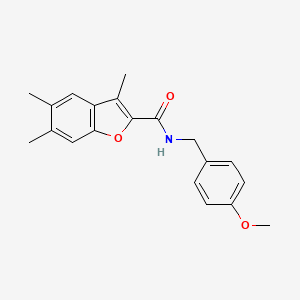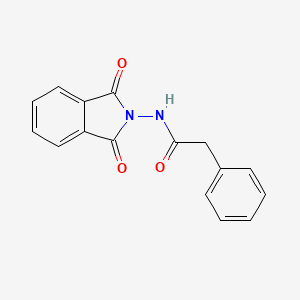
N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide, commonly known as BDMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMNB belongs to the class of nitrobenzamides and is synthesized using specific chemical reactions.
Mechanism of Action
The mechanism of action of BDMNB involves the inhibition of specific enzymes that play a crucial role in various biological processes. For instance, BDMNB has been found to inhibit the activity of Topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, BDMNB can prevent the growth of cancer cells. BDMNB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BDMNB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BDMNB can induce apoptosis, a process in which cells undergo programmed cell death. BDMNB has also been found to inhibit cell proliferation and migration, which are crucial processes in cancer development and metastasis. In addition, BDMNB has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BDMNB is its high purity, which makes it suitable for use in various laboratory experiments. BDMNB is also relatively stable and can be stored for an extended period without significant degradation. However, BDMNB has some limitations, such as its low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of BDMNB in scientific research. One of the potential applications of BDMNB is in the development of new anti-cancer agents. Researchers can use BDMNB as a lead compound to design and develop new compounds with improved efficacy and reduced toxicity. Another potential application of BDMNB is in the development of new anti-inflammatory agents. Researchers can investigate the potential of BDMNB in reducing inflammation in various disease conditions. Additionally, researchers can explore the potential of BDMNB in other fields, such as materials science and catalysis.
Conclusion:
BDMNB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMNB is synthesized using a multi-step process and has been found to exhibit various biochemical and physiological effects. BDMNB has several advantages, such as its high purity, but also has some limitations, such as its low solubility in water. There are several future directions for the use of BDMNB in scientific research, including the development of new anti-cancer and anti-inflammatory agents.
Synthesis Methods
BDMNB is synthesized using a multi-step process that involves the reaction of 4-bromo-2,6-dimethylphenol with thionyl chloride to form 4-bromo-2,6-dimethylphenyl chloride. The next step involves the reaction of 4-bromo-2,6-dimethylphenyl chloride with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to produce BDMNB. This synthesis method has been optimized to obtain high yields of BDMNB with high purity.
Scientific Research Applications
BDMNB has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of BDMNB is in the field of medicinal chemistry. BDMNB has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Researchers have also investigated the potential of BDMNB as an anti-inflammatory agent and found that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-7-11(16)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGRVCZPZVHAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)

![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)


![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)


![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)
![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)
